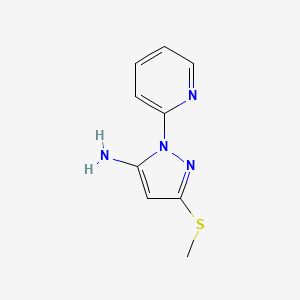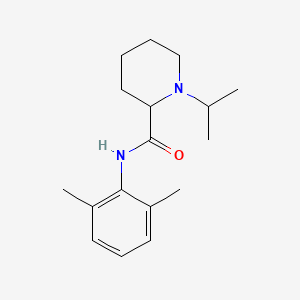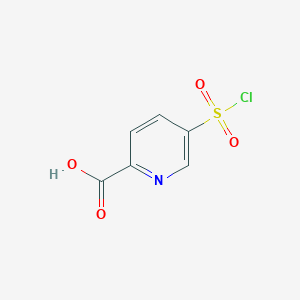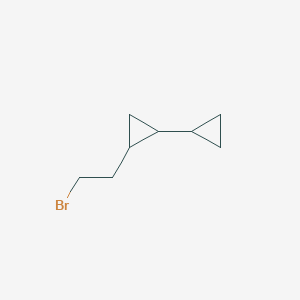
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a pyridinyl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated pyrazole.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol (e.g., methylthiol) reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinyl group can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
科学的研究の応用
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridinyl and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole: Lacks the amino group, which may affect its reactivity and binding properties.
1-(pyridin-2-yl)-1H-pyrazol-5-amine: Lacks the methylsulfanyl group, which may influence its electronic properties and solubility.
3-(methylsulfanyl)-1H-pyrazol-5-amine: Lacks the pyridinyl group, which may reduce its potential for π-π stacking interactions.
Uniqueness
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. The presence of both the pyridinyl and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C9H10N4S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
5-methylsulfanyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4S/c1-14-9-6-7(10)13(12-9)8-4-2-3-5-11-8/h2-6H,10H2,1H3 |
InChIキー |
NYUPXIOPQHRYFK-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN(C(=C1)N)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)

![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)


![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)


![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
